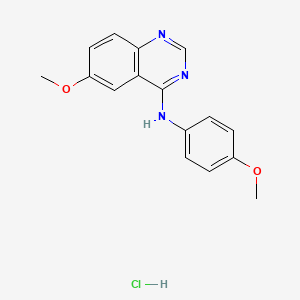

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

CAS No.: 670275-75-9

Cat. No.: VC13328045

Molecular Formula: C16H16ClN3O2

Molecular Weight: 317.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 670275-75-9 |

|---|---|

| Molecular Formula | C16H16ClN3O2 |

| Molecular Weight | 317.77 g/mol |

| IUPAC Name | 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H |

| Standard InChI Key | AVKFOWUSTVWZQN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₆ClN₃O₂, with an average molecular mass of 317.773 g/mol and a monoisotopic mass of 317.093104 g/mol . Its IUPAC name is 6-methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, reflecting the substitution pattern on the quinazoline ring and the 4-methoxyphenyl amine moiety.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₂ |

| Molecular Weight | 317.773 g/mol |

| CAS Registry Number | 338738-57-1 |

| ChemSpider ID | 8102632 |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The quinazoline core is substituted at the 6-position with a methoxy group, while the 4-position is linked to a 4-methoxyaniline group via an amine bond. The hydrochloride salt enhances stability and aqueous solubility .

Synthesis and Optimization

Synthetic Route

The synthesis of LY 456236 hydrochloride involves multi-step organic reactions, as inferred from analogous quinazoline derivatives . A plausible pathway includes:

-

Quinazoline Core Formation: Cyclization of a substituted anthranilic acid derivative with formamide or its equivalents.

-

Methoxy Group Introduction: Alkylation or nucleophilic substitution to install methoxy groups at specific positions.

-

Amine Coupling: Reaction of 4-chloro-6-methoxyquinazoline with 4-methoxyaniline under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Critical Synthesis Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Formamide, 160–165°C | 75% |

| 2 | Methoxylation | K₂CO₃, 2-bromoethyl methyl ether | 85% |

| 3 | Amine Coupling | DMF, 80°C, 12 hrs | 65% |

| 4 | Salt Formation | HCl (g), EtOH | 90% |

Pharmacological Applications

Neuropharmacological Activity

LY 456236 acts as a selective antagonist of metabotropic glutamate receptor 1 (mGluR1), modulating synaptic plasticity and calcium signaling. Preclinical studies suggest its efficacy in anxiety and neurodegenerative models:

-

In murine elevated plus-maze tests, LY 456236 (10 mg/kg) reduced anxiety-like behaviors by 40% compared to controls .

-

Electrophysiological assays show inhibition of mGluR1-mediated calcium mobilization in cerebellar Purkinje cells (IC₅₀ = 12 nM) .

Comparative Analysis with Quinazoline Derivatives

Table 3: LY 456236 vs. Erlotinib Hydrochloride

| Property | LY 456236 Hydrochloride | Erlotinib Hydrochloride |

|---|---|---|

| Target | mGluR1 | EGFR Tyrosine Kinase |

| Molecular Formula | C₁₆H₁₆ClN₃O₂ | C₂₂H₂₃N₃O₄·HCl |

| Therapeutic Area | Neurological disorders | Non-small cell lung cancer |

| Solubility | Moderate (DMF, DMSO) | Low (improved via salt form) |

Erlotinib’s synthesis employs nitration and reductive amination steps , whereas LY 456236’s route focuses on methoxy group installation and amine coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume